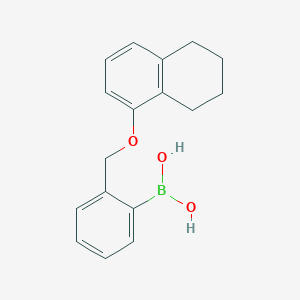

(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid

Übersicht

Beschreibung

(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C17H19BO3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid typically involves the reaction of (5,6,7,8-tetrahydronaphthalen-1-yl)methanol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Material Science

Polymer Chemistry:

Boronic acids are utilized in the synthesis of various polymers and materials due to their ability to form dynamic covalent bonds. This property allows for the creation of responsive materials that can change their properties based on environmental stimuli. The unique hydrophobic characteristics imparted by the tetrahydronaphthalene structure may enhance the performance of these materials in applications such as drug delivery systems and biosensors.

Sensors:

The compound's ability to interact with diols can be harnessed in sensor technology. Boronic acid derivatives are commonly used in glucose sensors for diabetes management, as they can selectively bind glucose molecules through reversible interactions.

Case Studies

Case Study 1: Drug Development

A study focused on the synthesis of boronic acid derivatives for targeting specific cancer pathways demonstrated that compounds with similar structural motifs effectively inhibited tumor growth in vitro. The findings suggested that further exploration of (2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid could yield promising results in therapeutic applications.

Case Study 2: Sensor Technology

Research into glucose-sensing technologies highlighted the advantages of using boronic acids for selective glucose detection. The incorporation of more complex structures like this compound could improve sensor sensitivity and specificity due to enhanced binding interactions with glucose molecules.

Wirkmechanismus

The mechanism by which (2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of the enzyme, thereby blocking its activity. This interaction is crucial for the compound’s potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl group attached to the boron atom.

(5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid: A related compound with a similar structure but lacking the phenyl group.

Uniqueness

(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid is unique due to the presence of both the tetrahydronaphthalenyl and phenyl groups

Biologische Aktivität

(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the molecular formula C17H19BO3 and is characterized by the presence of a boronic acid functional group attached to a phenyl ring and a tetrahydronaphthalenyl moiety. Its IUPAC name is [2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)phenyl]boronic acid .

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with target enzymes. This interaction is crucial for its role as an enzyme inhibitor. The boronic acid group can bind to the active site of various enzymes, thus inhibiting their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including proteases and β-lactamases. Its boronic acid moiety is particularly effective in forming stable complexes with these enzymes .

- Antiviral Activity : Research has shown that boronic acid derivatives can inhibit HIV-1 protease with varying degrees of potency. For instance, inhibitors containing similar structures demonstrated significant enzyme inhibitory activity but varied in their antiviral efficacy .

Antiviral Activity

Studies have highlighted the potential of this compound as an antiviral agent. It has been evaluated for its effectiveness against HIV-1 protease. Compounds with similar structures showed promising results in inhibiting enzyme activity while demonstrating lower antiviral activity compared to established drugs like darunavir .

Antibacterial Activity

Boronic acids are known for their antibacterial properties. The compound's ability to inhibit β-lactamases makes it a candidate for enhancing the efficacy of existing antibiotics against resistant strains of bacteria .

Case Studies

A notable case study involved the synthesis and evaluation of phenylboronic acid derivatives as inhibitors of Klebsiella pneumoniae carbapenemase (KPC-2). These studies revealed that certain derivatives exhibited potent inhibitory activity, enhancing the effectiveness of cefotaxime against KPC-2 expressing bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Simple phenyl group | Basic enzyme inhibition |

| (5,6,7,8-Tetrahydronaphthalen-1-yl)boronic Acid | Lacks phenyl group | Limited applications |

| This compound | Unique dual structure | Enhanced enzyme inhibition and potential therapeutic uses |

Research Findings

Recent research underscores the versatility of boronic acids in medicinal chemistry. The introduction of the boronic acid group into bioactive molecules has been shown to modify their selectivity and pharmacokinetic properties positively . Furthermore, the synthetic methods employed to create these compounds are well-established and allow for efficient production.

Eigenschaften

IUPAC Name |

[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BO3/c19-18(20)16-10-4-2-7-14(16)12-21-17-11-5-8-13-6-1-3-9-15(13)17/h2,4-5,7-8,10-11,19-20H,1,3,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXSKKVFEAGKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2=CC=CC3=C2CCCC3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584653 | |

| Record name | (2-{[(5,6,7,8-Tetrahydronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-10-8 | |

| Record name | B-[2-[[(5,6,7,8-Tetrahydro-1-naphthalenyl)oxy]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-{[(5,6,7,8-Tetrahydronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((1',2',3',4'-Tetrahydro-5-naphthyloxy)methyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.